molecular formula C15H15N3 B1373511 1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine CAS No. 63261-04-1

1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine

Cat. No. B1373511
CAS RN: 63261-04-1
M. Wt: 237.3 g/mol
InChI Key: MIHMSHYCJPFPER-UHFFFAOYSA-N
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Description

1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions . It’s relatively basic and forms stable ammonium salts and imines .


Synthesis Analysis

1-Phenylethylamine may be prepared by the reductive amination of acetophenone . Another method for this transformation is the Leuckart reaction, using ammonium formate .


Molecular Structure Analysis

The molecular formula of 1-Phenylethylamine is C8H11N . It’s a phenylethylamine that is ethylamine substituted by a phenyl group at position 1 .


Chemical Reactions Analysis

1-Phenylethylamine can undergo enzymatic kinetic resolution, a process that can be optimized to produce enantiomerically pure 1-phenylethanol .


Physical And Chemical Properties Analysis

1-Phenylethylamine has a molar mass of 121.183 g/mol and a density of 0.94 g/mL .

Scientific Research Applications

Synthesis and Reactivity

1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine has been studied for its reactivity and applications in synthesis. For instance, it has been used in the synthesis of ortho-cyclopalladated compounds, demonstrating its utility in complex organometallic chemistry. These compounds have shown reactivity with carbon monoxide, leading to various products with potential applications in material science and pharmaceuticals (Albert et al., 2007).

Antimicrobial and Cytotoxic Activities

Research on benzimidazole derivatives, which include 1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine, has indicated their potential in antimicrobial and cytotoxic activities. These derivatives have been synthesized and evaluated for their effectiveness against various bacterial strains and cancer cell lines, showing promising results that could be further explored for therapeutic applications (Ghani & Mansour, 2011).

Anticonvulsant Activity

There is also research suggesting the potential of compounds related to 1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine in anticonvulsant activity. Studies have been conducted on analogs of this compound, exploring their efficacy in preventing convulsions. These findings could lead to the development of new treatments for epilepsy and related disorders (Clark & Davenport, 1987).

Catalysis

The compound has been used in catalytic processes, such as in A3 coupling reactions. This demonstrates its potential as a catalyst in organic synthesis, contributing to the efficient production of various organic compounds (Sharma et al., 2016).

Material Science Applications

In material science, derivatives of 1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine have been explored for their optical properties. These studies include the development of novel organic light-emitting diodes (OLEDs) and other photonic applications, highlighting the versatility of this compound in advanced material applications (Ge et al., 2008).

Safety And Hazards

While specific safety data for “1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine” is not available, related compounds like 1-Phenylethylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The study and application of chiral compounds like 1-Phenylethylamine are crucial in several industries, such as the pharmaceutical, agricultural, fine chemicals, and food industries . The importance of chirality and enantiopure chiral compounds was realized when the unfortunate outcomes of racemic drugs were revealed . Therefore, research in this field is expected to continue growing.

properties

IUPAC Name

1-(1-phenylethyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)17-15(18)16/h2-11H,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHMSHYCJPFPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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